molecular formula C24H24N4O10 B11480383 ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11480383
M. Wt: 528.5 g/mol
InChI Key: WRTQFJIHQSWJQP-GATIEOLUSA-N
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Description

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, and formamido groups

Preparation Methods

The synthesis of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, including the formation of the benzodioxole ring, the introduction of the nitro and formamido groups, and the final cyclization to form the oxazole ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The formamido group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE: This compound has similar functional groups but may differ in the position or number of substituents.

    ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE: This compound has a similar core structure but may have different functional groups or substituents.

Properties

Molecular Formula

C24H24N4O10

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 5-[[4,7-dimethoxy-6-[(Z)-[(3-nitrobenzoyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H24N4O10/c1-4-35-24(30)18-10-15(38-27-18)9-16-17(20(34-3)22-21(19(16)33-2)36-12-37-22)11-25-26-23(29)13-6-5-7-14(8-13)28(31)32/h5-8,11,15H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11-

InChI Key

WRTQFJIHQSWJQP-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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